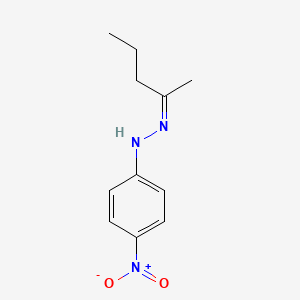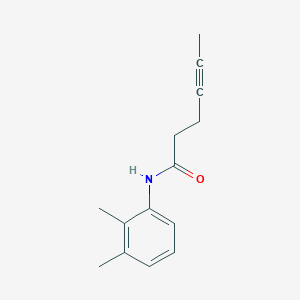
(2Z)-1-(4-nitrophenyl)-2-(pentan-2-ylidene)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentanone 2-(4-nitrophenyl)hydrazone is an organic compound with the molecular formula C11H14N4O4 and a molecular weight of 266.2533 . This compound is a derivative of 2-pentanone, where the hydrazone group is substituted with a 4-nitrophenyl group. It is commonly used in various chemical reactions and research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-pentanone 2-(4-nitrophenyl)hydrazone typically involves the reaction of 2-pentanone with 4-nitrophenylhydrazine. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial production methods for hydrazones, including 2-pentanone 2-(4-nitrophenyl)hydrazone, often involve solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The mechanochemical approach is generally preferred for its efficiency and simplicity .
Analyse Chemischer Reaktionen
2-Pentanone 2-(4-nitrophenyl)hydrazone undergoes various chemical reactions, including nucleophilic addition, oxidation, and reduction. Common reagents used in these reactions include hydrazine, potassium hydroxide, and various organic solvents .
Nucleophilic Addition: The compound can undergo nucleophilic addition reactions with hydrazine to form hydrazone derivatives.
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Wolff-Kishner reduction converts the hydrazone to an alkane by removing the carbonyl oxygen as water .
Wissenschaftliche Forschungsanwendungen
2-Pentanone 2-(4-nitrophenyl)hydrazone has a wide range of scientific research applications:
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-pentanone 2-(4-nitrophenyl)hydrazone involves nucleophilic addition-elimination reactions. The compound first adds across the carbon-oxygen double bond, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of the hydrazone . The hydrazone can further undergo reactions such as the Wolff-Kishner reduction, where it is converted to an alkane by the loss of nitrogen gas and protonation .
Vergleich Mit ähnlichen Verbindungen
2-Pentanone 2-(4-nitrophenyl)hydrazone can be compared with other similar hydrazone compounds, such as:
2-Pentanone 2,4-dinitrophenylhydrazone: This compound has two nitro groups on the phenyl ring, making it more reactive in certain chemical reactions.
Benzaldehyde 4-nitrophenylhydrazone: This compound has a benzaldehyde group instead of a pentanone group, which affects its reactivity and applications.
Acetone 4-nitrophenylhydrazone: This compound has an acetone group, making it more volatile and less stable compared to 2-pentanone 2-(4-nitrophenyl)hydrazone.
The uniqueness of 2-pentanone 2-(4-nitrophenyl)hydrazone lies in its specific structure, which provides a balance between stability and reactivity, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C11H15N3O2 |
|---|---|
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
4-nitro-N-[(Z)-pentan-2-ylideneamino]aniline |
InChI |
InChI=1S/C11H15N3O2/c1-3-4-9(2)12-13-10-5-7-11(8-6-10)14(15)16/h5-8,13H,3-4H2,1-2H3/b12-9- |
InChI-Schlüssel |
SVHKFVVSPMRRIG-XFXZXTDPSA-N |
Isomerische SMILES |
CCC/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/C |
Kanonische SMILES |
CCCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N'-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B10901039.png)
![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-propylphenoxy)acetohydrazide](/img/structure/B10901041.png)
![Methyl 2-[(methoxycarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10901047.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-3,4,5-trihydroxybenzohydrazide](/img/structure/B10901054.png)
![2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide](/img/structure/B10901056.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]cyclohexanecarbohydrazide](/img/structure/B10901057.png)
![N-[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10901064.png)
![5-methyl-4-{[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10901070.png)
![2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide](/img/structure/B10901083.png)
![N'~1~-[(Z)-1-(1-Adamantyl)ethylidene]-3,4,5-trihydroxybenzohydrazide](/img/structure/B10901091.png)
![2-[4-(benzyloxy)phenoxy]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B10901103.png)

![4-(3-{[N'-(1,3-benzodioxol-5-yl)-N-ethylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B10901119.png)
![2-(3-Bromoanilino)-N'~1~-[(Z)-1-(5-nitro-2-furyl)methylidene]acetohydrazide](/img/structure/B10901126.png)
